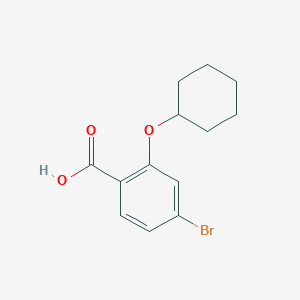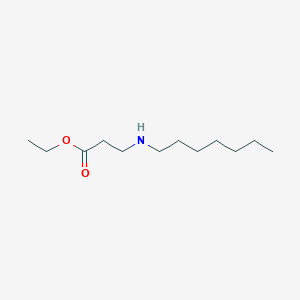
2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid
Übersicht
Beschreibung
2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a naphthyridine core with a carboxylic acid functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Wirkmechanismus
Target of Action
The primary targets of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid are immortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in the development of liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen .
Mode of Action
The compound interacts with its targets by inhibiting the expression of collagen . Collagen is a major component of the extracellular matrix and its overproduction leads to fibrosis . By inhibiting collagen expression, the compound prevents the progression of fibrosis .
Biochemical Pathways
The compound affects the collagen synthesis pathway . Overproduction of collagen by hepatic stellate cells is a key factor in the development of liver fibrosis . By inhibiting collagen synthesis, the compound can prevent the progression of this disease .
Result of Action
The compound’s action results in the inhibition of collagen expression and the reduction of hydroxyproline content in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its reduction indicates a decrease in collagen synthesis . This suggests that the compound could potentially be developed into a novel anti-fibrotic drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid typically involves multi-step procedures. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or naphthyridine rings.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine moiety and exhibit diverse biological activities.
N-(Pyridin-2-yl)amides: These compounds are synthesized from pyridine derivatives and have shown significant biological activities.
Uniqueness
2-(Pyridin-2-yl)-1,8-naphthyridine-4-carboxylic acid is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties compared to other pyridine derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-1,8-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c18-14(19)10-8-12(11-5-1-2-6-15-11)17-13-9(10)4-3-7-16-13/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNXSFRPBWFMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=N3)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3158017.png)

![(3R,5S)-5-((R)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B3158030.png)
![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)
![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B3158055.png)

![Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B3158073.png)







